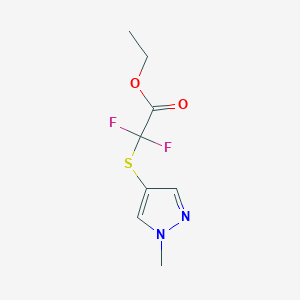

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is characterized by the presence of a difluoro group, a methylpyrazolyl group, and a sulfanylacetate moiety, which contribute to its distinct chemical behavior.

Méthodes De Préparation

The synthesis of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-methylpyrazole with a difluoroacetate derivative under controlled conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoro or sulfanyl groups, leading to the formation of new compounds with different functional groups

Applications De Recherche Scientifique

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity

Mécanisme D'action

The mechanism of action of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate involves its interaction with molecular targets, such as enzymes or receptors, through its difluoro and sulfanyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression .

Comparaison Avec Des Composés Similaires

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate can be compared with other similar compounds, such as:

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains a difluoro group and a sulfanyl moiety but differs in its ester group and overall structure.

2,2-difluoro-2-(fluorosulfonyl)acetic acid methyl ester: Similar in containing a difluoro group and a sulfanyl moiety, but with different functional groups and applications.

2,2-difluoro-2-(fluorosulfonyl)ethyl acetate: Another related compound with a difluoro group and a sulfanyl moiety, used in different industrial applications.

Activité Biologique

Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate (CAS Number: 2503207-39-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H10F2N2O2S

- Molecular Weight : 236.24 g/mol

- Physical Form : Powder

- Purity : 95%

The compound features a difluoromethyl group and a pyrazole moiety, which are crucial for its biological activity.

Research indicates that this compound may act through several biological pathways:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a significant role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Some studies suggest that pyrazole derivatives can act as selective inhibitors of FGFRs, which are implicated in various cancers and fibrotic diseases .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against PDE enzymes. For instance:

- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 140 nM to 550 nM against PDE4 in various assays .

In Vivo Studies

In vivo experiments using animal models have provided insights into the therapeutic potential of this compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Chronic Obstructive Pulmonary Disease (COPD) : A study indicated that similar PDE4 inhibitors reduced inflammation and improved respiratory function in COPD models.

- Cancer Therapy : Research has suggested that compounds with FGFR inhibitory activity may serve as adjunct therapies in cancers characterized by FGFR overexpression.

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2S/c1-3-14-7(13)8(9,10)15-6-4-11-12(2)5-6/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBMAKBFKRLRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)SC1=CN(N=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.